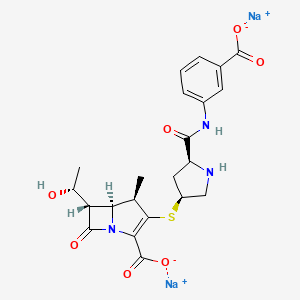

Ertapenem (disodium)

Beschreibung

BenchChem offers high-quality Ertapenem (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ertapenem (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H23N3Na2O7S |

|---|---|

Molekulargewicht |

519.5 g/mol |

IUPAC-Name |

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1 |

InChI-Schlüssel |

KMVRATCHVMUJHM-SHZCTIMHSA-L |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+] |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Designing Novel Drugs:in Silico Techniques Like Molecular Docking Are Crucial for the Rational Design of New Ertapenem Based Agents.rsc.orgbiointerfaceresearch.comresearchgate.netresearchgate.netresearchers Can Model the Binding of Novel Analogues to Target Proteins Like Pbps and to Resistance Conferring Enzymes Like β Lactamases.rsc.orgresearchgate.netthis Allows for the Pre Screening of Thousands of Potential Compounds to Identify Those with the Highest Predicted Binding Affinity and Stability, Prioritizing Them for Chemical Synthesis and Experimental Validation.researchgate.netmolecular Dynamics Simulations Can Further Refine These Models, Assessing the Stability of the Drug Target Complex over Time.rsc.orgnih.gov

Future research should focus on integrating these computational approaches into a cohesive workflow, from predicting resistance to designing and optimizing novel therapeutics to combat the evolving threat of ertapenem-resistant pathogens.

Mechanisms of Bacterial Resistance to Ertapenem

Enzymatic Inactivation Mechanisms

The principal enzymatic mechanism of resistance to ertapenem (B1671056) involves its hydrolysis by various β-lactamase enzymes. These enzymes cleave the amide bond in the β-lactam ring, rendering the antibiotic inactive.

Role of Carbapenemases in Ertapenem Hydrolysis

Carbapenemases are a diverse group of β-lactamases that can effectively hydrolyze carbapenems, including ertapenem. nih.gov These enzymes are considered the most significant mechanism of carbapenem (B1253116) resistance and are a major public health concern due to their broad-spectrum activity against β-lactam antibiotics. nih.gov Carbapenemases are categorized into different molecular classes: Ambler class A, B, and D. nih.gov

Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), hydrolyze ertapenem through a serine-based acylation and deacylation process. nih.gov Class B metallo-β-lactamases (MBLs), including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenem-resistant Pseudomonas (IMP) types, utilize zinc ions to facilitate the hydrolysis of the β-lactam ring. nih.gov Class D carbapenemases, often referred to as oxacillinases (OXA), also contribute to ertapenem resistance, with OXA-48-like enzymes being particularly notable. researchgate.net The hydrolysis of ertapenem by these enzymes effectively inactivates the drug, preventing it from reaching its penicillin-binding protein (PBP) targets. dovepress.com The presence of carbapenemase genes is a primary driver of high-level resistance to ertapenem and other carbapenems. tandfonline.com

| Ambler Class | Carbapenemase Family | Examples | Mechanism of Action |

|---|---|---|---|

| A | KPC | KPC-2 | Serine-based hydrolysis |

| B | NDM | NDM-1 | Zinc-dependent hydrolysis |

| VIM | VIM | ||

| IMP | IMP-1 | ||

| D | OXA-48-like | OXA-48, OXA-23, OXA-40, OXA-58 | Serine-based hydrolysis |

Hydrolysis by Extended-Spectrum Beta-Lactamases (ESBLs)

While carbapenems are generally stable against hydrolysis by extended-spectrum β-lactamases (ESBLs), ertapenem is the most susceptible among the carbapenems to this mechanism, particularly when combined with other resistance factors. nih.govnih.govewha.ac.krasm.orgresearchgate.net ESBLs, such as those from the CTX-M, SHV, and TEM families, can confer resistance to third-generation cephalosporins and aztreonam. nih.gov While the direct hydrolysis of ertapenem by ESBLs is very low, the production of these enzymes, especially in conjunction with porin loss, can lead to clinically significant resistance. nih.govoup.com For instance, in Enterobacteriaceae producing ESBLs, the minimum inhibitory concentration (MIC) for ertapenem can increase by 8- to 16-fold compared to wild-type isolates. nih.govresearchgate.net This synergistic effect is a common pathway to ertapenem resistance in non-carbapenemase-producing bacteria. asm.org

Permeability Alterations and Efflux Systems

Bacterial resistance to ertapenem also arises from modifications to the cell envelope that either prevent the antibiotic from entering the cell or actively pump it out.

Porin Channel Modifications and Loss of Outer Membrane Proteins (OMPs), including OmpK35 and OmpK36

In Gram-negative bacteria, the outer membrane serves as a selective barrier, and the entry of hydrophilic antibiotics like ertapenem is largely mediated by porin channels. researchgate.net A significant mechanism of resistance is the modification or complete loss of these outer membrane proteins (OMPs), which reduces the influx of the drug into the periplasmic space. ewha.ac.krasm.orgnih.gov In Klebsiella pneumoniae, the loss or downregulation of the major non-specific porins, OmpK35 and OmpK36, is strongly associated with ertapenem resistance, particularly in strains that also produce ESBLs or AmpC β-lactamases. nih.govoup.com Similarly, in Escherichia coli and Enterobacter cloacae, the loss of the analogous porins, OmpF and OmpC, contributes to ertapenem resistance. oup.comoup.com The absence of these channels significantly reduces the intracellular concentration of ertapenem, allowing even β-lactamases with weak hydrolytic activity against the drug to effectively confer resistance. oup.com Studies have shown that the functional restoration of these porins can significantly decrease the MICs of carbapenems, with a particularly pronounced effect on ertapenem. oup.com

| Bacterial Species | Major Porins | Consequence of Porin Loss/Modification | Combined Effect |

|---|---|---|---|

| Klebsiella pneumoniae | OmpK35, OmpK36 | Reduced influx of ertapenem. nih.govoup.com | High-level resistance when combined with ESBL or AmpC production. ewha.ac.krnih.gov |

| Escherichia coli | OmpF, OmpC | Decreased permeability to ertapenem. oup.comoup.com | Resistance in the presence of ESBL or plasmid-borne AmpC enzymes. oup.com |

| Enterobacter cloacae | OmpF, OmpD | Diminished ertapenem entry. researchgate.netnih.gov | Contributes to resistance in ESBL-producing isolates. researchgate.netnih.gov |

Molecular Basis of OMP Disruption (e.g., point mutations, insertion sequences)

Reduced permeability of the bacterial outer membrane, primarily through the disruption of outer membrane proteins (OMPs), is a cornerstone of Ertapenem resistance, particularly in Enterobacteriaceae. This impermeability often works in concert with enzymatic degradation of the antibiotic. The molecular events that lead to the loss or dysfunction of porin channels are diverse and critical for the resistance phenotype.

In species like Klebsiella pneumoniae and Enterobacter spp., resistance to Ertapenem is frequently associated with the loss of major non-specific porins. oup.com For instance, high-level Ertapenem resistance (Minimum Inhibitory Concentrations [MICs] ≥ 16 mg/L) in K. pneumoniae and Enterobacter aerogenes has been consistently linked to the concurrent loss of two primary porins. oup.comnih.gov In K. pneumoniae, these are OmpK35 and OmpK36, while in Enterobacter cloacae, variable expression of OmpC and OmpF is observed. oup.comnih.gov

The disruption of the genes encoding these porins (ompK35, ompK36, ompC, and ompF) occurs through several genetic mechanisms:

Point Mutations : Single nucleotide changes within the coding or promoter regions of porin genes can lead to premature stop codons, frameshift mutations, or altered protein structure, rendering the porin non-functional. oup.comnih.govresearchgate.net

Insertion Sequences (IS) : The integration of mobile genetic elements, such as IS1 and IS10, directly into the coding sequence of a porin gene can completely disrupt its reading frame and prevent the synthesis of a functional protein. researchgate.net Studies have identified various insertion sequences that disrupt porin-coding sequences. oup.comnih.gov

Promoter Mutations : Alterations in the promoter region of a porin gene can downregulate its transcription, leading to reduced production of the corresponding OMP. oup.comnih.gov

Deletions : Varying degrees of nucleotide deletions within the ompK35 and/or ompK36 genes have been identified in the majority of Ertapenem-resistant, non-carbapenemase-producing K. pneumoniae isolates. researchgate.net

The functional significance of porin loss has been demonstrated experimentally. When functional copies of OmpK35, OmpK36, OmpC, or OmpF were restored on plasmids to resistant isolates, the MICs for carbapenems, and especially for Ertapenem, decreased significantly. oup.comnih.govresearchgate.net This confirms that the combination of β-lactamase production (like ESBLs or AmpC) and porin-mediated impermeability is a primary mechanism for Ertapenem resistance. oup.comresearchgate.net

Table 1: Molecular Mechanisms of OMP Disruption in Ertapenem-Resistant Enterobacteriaceae

| Bacterial Species | Affected Porins | Molecular Mechanism | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | OmpK35, OmpK36 | Point mutations, insertion sequences (e.g., IS1, IS10), nucleotide deletions, promoter mutations | oup.com, nih.gov, researchgate.net, researchgate.net |

| Enterobacter aerogenes | OmpC, OmpF (homologs) | Loss of both major porins | oup.com, nih.gov |

| Enterobacter cloacae | OmpC, OmpF | Variable loss/alteration patterns, often in combination with AmpC overexpression | oup.com, nih.gov, nih.gov |

| Escherichia coli | OmpC, OmpF | Porin loss in combination with ESBL or AmpC production | nih.gov, nih.gov |

Penicillin-Binding Protein (PBP) Alterations Conferring Ertapenem Resistance

While enzymatic degradation and membrane impermeability are dominant resistance mechanisms, structural modifications of the drug's primary targets, the Penicillin-Binding Proteins (PBPs), also contribute to β-lactam resistance. nih.gov PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, and their inhibition by β-lactam antibiotics is lethal to bacteria. nih.gov Resistance can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of the antibiotic to the protein. nih.gov

In Gram-negative bacteria, resistance due to PBP modifications is increasingly reported. nih.gov For instance, in Escherichia coli, a four-amino-acid insertion (YRVP) near the β-lactam binding pocket of PBP-3 has been shown to decrease susceptibility to cephalosporins like ceftazidime (B193861) and cefotaxime (B1668864) without the presence of an ESBL. oup.com While this specific example relates to cephalosporins, it highlights the potential for PBP modifications to confer resistance. In Streptococcus pneumoniae, a key mechanism of β-lactam resistance involves the alteration of PBP genes, often through recombination with genes from related species. etflin.com High-level penicillin resistance in this organism typically requires modifications in PBP1a, PBP2b, and PBP2x. etflin.comdocumentsdelivered.com

Although PBP alterations are a well-established mechanism for β-lactam resistance in general, their specific role in conferring resistance to Ertapenem, independent of other mechanisms, is less commonly the primary cause. nih.govetflin.com Resistance to β-lactams is often a multi-step process, where PBP mutations can add to the effects of enzymatic hydrolysis and reduced permeability. etflin.com

Genetic Determinants of Ertapenem Resistance

The genetic basis of Ertapenem resistance is complex, involving a variety of genes and mobile genetic elements that can be transferred between bacteria.

Beyond the genes encoding β-lactamases and porins, mutations in regulatory genes can also confer Ertapenem resistance. A significant example is the mutation of the ramR gene in Klebsiella pneumoniae. frontiersin.orgnih.gov The ramR gene encodes a transcriptional repressor of the ramA gene. frontiersin.org RamA, in turn, is a global regulatory protein that upregulates the expression of the AcrAB-TolC efflux pump, which can expel various antimicrobial agents from the cell. frontiersin.org

Studies have identified that mutations introducing a premature stop codon in ramR are a key mechanism for a specific phenotype: resistance to Ertapenem but susceptibility to other carbapenems like meropenem (B701) and imipenem (B608078). frontiersin.orgnih.gov In one study of 18 such K. pneumoniae strains, 14 (77.8%) had these termination mutations in ramR. frontiersin.orgnih.gov Restoration of a functional ramR gene in these strains led to a decrease in the Ertapenem MIC and affected efflux pump expression. frontiersin.org This indicates that ramR mutations, by causing overexpression of efflux pumps, are a primary driver of this unique Ertapenem-only resistance profile in non-carbapenemase-producing K. pneumoniae. frontiersin.orgnih.gov

Mobile genetic elements (MGEs) are crucial for the acquisition and dissemination of resistance genes among bacteria. nih.gov These elements include plasmids, transposons, and insertion sequences, which can move within a genome or be transferred between bacterial cells via horizontal gene transfer. nih.govfrontiersin.org

Ertapenem resistance is frequently mediated by genes carried on MGEs. researchgate.net The most common scenario involves plasmids carrying genes for extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases. nih.gov When these plasmids are present in a bacterium that also has compromised outer membrane permeability due to porin loss, the result is often clinically significant Ertapenem resistance. nih.gov

Transposons, such as Tn4401 (often carrying the blaKPC carbapenemase gene), and insertion sequences play a dual role. nih.govresearchgate.net They facilitate the movement of resistance genes onto plasmids and can also directly cause resistance by inserting into and inactivating genes, such as the porin genes ompK35 and ompK36. researchgate.netnih.gov High-level transposon insertional mutagenesis has been identified as a significant factor in the evolution of carbapenem resistance in K. pneumoniae. nih.gov Plasmids are categorized into various incompatibility (Inc) groups, and certain carbapenemase genes are often associated with specific plasmid types, such as blaNDM with IncA/C and IncF plasmids, and blaOXA-48-like with IncL/M plasmids, contributing to their global spread. frontiersin.org

Table 2: Key Mobile Genetic Elements in Ertapenem Resistance

| Element Type | Example | Function in Ertapenem Resistance | Reference |

|---|---|---|---|

| Plasmids | IncF, IncA/C, IncL/M, IncX | Carry and transfer resistance genes (e.g., ESBLs, AmpC, carbapenemases like NDM, KPC, OXA-48). | nih.gov, frontiersin.org, nih.gov |

| Transposons | Tn4401 | Carry carbapenemase genes (e.g., blaKPC) and facilitate their movement between plasmids and chromosomes. | nih.gov, researchgate.net |

| Insertion Sequences | IS1, IS10, IS26, ISVsa5 | Disrupt essential genes (e.g., porins) by insertion; facilitate plasmid recombination and gene capture. | researchgate.net, nih.gov, nih.gov, nih.gov |

Molecular Epidemiology of Ertapenem-Resistant Isolates (Clonal Diversity and Spread)

Epidemiological studies of Ertapenem-resistant Enterobacteriaceae often reveal significant clonal diversity. nih.govnih.gov Unlike resistance outbreaks driven by the expansion of a single successful clone, Ertapenem resistance frequently emerges in genetically unrelated strains. nih.govnih.gov Pulsed-field gel electrophoresis (PFGE) analyses of Ertapenem-resistant Klebsiella and Enterobacter isolates have shown that most are epidemiologically unrelated, with only small clusters being identified. nih.govnih.gov

This diversity suggests that the development of Ertapenem resistance is not typically due to the national or international spread of a single resistant clone but rather arises independently in different bacterial lineages through the acquisition of MGEs or spontaneous mutations. nih.govnih.gov For example, a study in China of Ertapenem-mono-resistant E. coli found they belonged to a variety of sequence types (STs), including ST648, ST405, and ST38, demonstrating high genetic diversity. nih.gov This contrasts with isolates resistant to other carbapenems, which were often from high-risk international clones. nih.gov

The prevalence of this phenotype can be significant. In a large collection of carbapenem-resistant Enterobacterales (CRE) from China, 18.8% were found to be resistant only to Ertapenem. nih.gov The primary mechanism in these diverse isolates is often the combination of ESBL and/or AmpC production coupled with porin mutations, rather than the acquisition of a carbapenemase gene. nih.govnih.gov

Implications for Antimicrobial Stewardship and Research

The rise of Ertapenem resistance has significant implications for antimicrobial stewardship programs. These programs aim to optimize antibiotic use to improve patient outcomes and limit the selection pressure that drives resistance. Ertapenem is sometimes considered a "carbapenem-sparing" agent; its use for certain infections caused by ESBL-producing organisms can help preserve the activity of Group 2 carbapenems (e.g., meropenem, imipenem), which are critical for treating infections caused by Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govscielo.brscielo.br

Several studies have evaluated the impact of introducing Ertapenem on hospital-wide resistance patterns. A scoping review of 12 studies concluded that Ertapenem consumption was not associated with increased resistance to Group 2 carbapenems in Enterobacteriaceae and P. aeruginosa. nih.govscielo.brnih.gov This suggests that using Ertapenem as a stewardship strategy may be a viable option without promoting broader carbapenem resistance in these key pathogens. nih.govscielo.br However, after controlling for confounding factors, one study found that Ertapenem use was not significantly associated with changes in resistance for a sentinel group of Gram-negative bacilli. oup.com

For research, the complex and diverse mechanisms of Ertapenem resistance, particularly the interplay between regulatory genes like ramR, efflux pumps, and porin loss, highlight the need for continued investigation. frontiersin.orgnih.gov Understanding the genetic pathways that lead to Ertapenem-only resistance is crucial, as these mutations may serve as a stepping stone toward broader carbapenem resistance. nih.gov Future research must focus on rapid diagnostics to identify these specific resistance mechanisms and on developing strategies to prevent the emergence and spread of resistant isolates. researchgate.net

Synthetic Chemistry and Chemical Derivatization of Ertapenem

Conventional Synthetic Pathways to Ertapenem (B1671056) (Disodium)

The established synthetic routes to Ertapenem typically involve the coupling of a pre-formed carbapenem (B1253116) core with a protected side chain, followed by deprotection steps to yield the final active pharmaceutical ingredient.

Key Starting Materials and Precursors (e.g., trans-4-hydroxy-L-proline)

The synthesis of Ertapenem relies on the availability of specific chiral building blocks. A crucial starting material for the side chain is trans-4-hydroxy-L-proline . researchgate.netacs.orgnih.govacs.orgresearchgate.netasianpubs.org This naturally occurring amino acid provides the necessary stereochemistry for the pyrrolidine (B122466) ring of the side chain.

One common pathway involves converting trans-4-hydroxy-L-proline into a key thiol intermediate. nih.govacs.orgresearchgate.net This transformation typically includes:

Protection of the amine and carboxyl groups. For instance, the amine can be protected with a p-nitrobenzyl carbamate (B1207046) group, which allows for concurrent deprotection with the p-nitrobenzyl ester of the carbapenem core during a later hydrogenolysis step. acs.org

Activation of the hydroxyl group, often through mesylation. researchgate.netresearchgate.netasianpubs.org

Displacement of the resulting mesylate with a thioacetate (B1230152) group, which is then hydrolyzed to yield the thiol. researchgate.netresearchgate.netasianpubs.org

Another approach describes a one-pot process starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-l-proline to produce the thiol-containing side chain in high yield. acs.org

The carbapenem core, a 1β-methylcarbapenem, is another critical precursor. google.comunipv.itgoogle.com A common intermediate for this part of the molecule is the enol phosphate (B84403) of the carbapenem nucleus. acs.orgnih.govresearchgate.netresearchgate.net

Reaction Conditions and Catalysis in Carbapenem Nucleus Formation

The formation of the carbapenem nucleus and its subsequent coupling with the side chain are pivotal steps that require carefully controlled reaction conditions and specific catalysts.

The coupling of the thiol side chain, derived from trans-4-hydroxy-L-proline, with the activated carbapenem enol phosphate is a key C-S bond-forming reaction. acs.orgacs.org This reaction is often carried out at low temperatures. acs.orgnih.govresearchgate.net A novel approach utilizes 1,1,3,3-tetramethylguanidine (TMG) as a base for this low-temperature reaction. acs.orgnih.govresearchgate.net

The final deprotection step to yield Ertapenem typically involves hydrogenolysis. This reaction is commonly catalyzed by palladium on carbon (Pd/C) to remove protecting groups like p-nitrobenzyl esters. acs.orgnih.govacs.orgresearchgate.net The pH of this biphasic reaction is carefully controlled, often between 7.1 and 7.2, by the addition of sodium hydroxide (B78521). acs.org In some processes, the use of bicarbonate during hydrogenolysis is crucial as it protects the pyrrolidine amine as a sodium carbamate, which improves both the reaction performance and the stability of the product. nih.govresearchgate.netresearchgate.net

Novel Synthetic Methodologies and Process Optimization for Ertapenem Production

Efforts to improve the synthesis of Ertapenem focus on increasing efficiency for large-scale production while maintaining high purity and correct stereochemistry.

Considerations for Large-Scale Manufacturing

Key considerations for large-scale manufacturing include:

Process Simplification : A direct dropwise addition crystallization method has been developed as an alternative to conventional lyophilization or reverse dropwise addition, which simplifies the process and helps prevent the formation of impurities. wipo.int

Impurity Removal : An expedient process for the simultaneous purification and concentration of the aqueous product stream involves ion-pairing extraction to remove water-soluble reagents like 1,1,3,3-tetramethylguanidine. acs.orgnih.govresearchgate.net

Solvent Management : Processes have been developed to reduce the levels of organic solvents in the final crystalline product to pharmaceutically acceptable levels. google.com

Telescoping Reactions : In some optimized processes, the solution from one step can be used directly in the next step without isolation and purification of the intermediate, a technique known as telescoping. unipv.it

Control of Purity and Stereochemistry in Ertapenem Synthesis

Ensuring the purity and correct stereochemistry of Ertapenem is critical for its safety and efficacy. The synthesis of carbapenems is complex due to the multiple chiral centers in the molecule. unipv.it

Strategies to control purity and stereochemistry include:

High-Purity Starting Materials : Using high-quality raw materials with a known impurity profile is essential to minimize impurities in the final product. bocsci.com

Optimized Reaction Conditions : Careful control of reaction parameters such as temperature, pH, and reaction time is crucial to minimize the formation of impurities. bocsci.com Dimer formation, a common impurity, is favored by alkaline pH and elevated temperatures. benchchem.com

Chromatographic Purification : Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate Ertapenem from its impurities, including various dimers. benchchem.com

Crystallization : Crystallization is a key step for purification and can afford the monosodium salt form of the product in high yield. acs.orgnih.govresearchgate.net Cryogenic crystallization can enhance yield while reducing impurity carryover. benchchem.com

Stereochemical Control : The stereochemistry of the final product is largely determined by the stereochemistry of the starting materials, such as trans-4-hydroxy-L-proline. nih.gov The hydroxamate method allows for complete control of peripheral functionality and stereochemistry in the synthesis of the β-lactam core. nih.gov

Design and Synthesis of Ertapenem Derivatives and Prodrugs

To improve properties such as oral bioavailability, researchers have designed and synthesized various derivatives and prodrugs of Ertapenem. nih.govnih.gov Ertapenem itself is not orally absorbed due to its high polarity. nih.govresearchgate.net

The design strategy for prodrugs often focuses on masking the two polar carboxyl groups of Ertapenem through esterification. nih.gov A key requirement is that the prodrug should have significantly reduced or no antibacterial activity, which can be achieved by esterifying the C-3 carboxyl group. nih.govacs.org

Several types of prodrugs have been synthesized, including:

Bis-esters : These include bis-pivaloxymethyl (POM) ester and bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester. nih.govresearchgate.net

Macrocyclic Lactones : These are formed by linking the two carboxyl groups. acs.org

Other Ester Prodrugs : A wide range of over 57 different Ertapenem prodrugs have been synthesized, including alkyl, methylenedioxy, carbonate, cyclic carbonate, and carbamate esters. acs.orgnih.govacs.orgresearchgate.net

The synthesis of these prodrugs typically starts with the protection of the secondary amine on the pyrrolidine ring, often with an allyloxycarbonyl group. nih.govacs.orgacs.org This is followed by bis-alkylation of the carboxyl groups. acs.org The protecting group is then removed using a catalyst such as tetrakis(triphenylphosphine)palladium. nih.govacs.org

The diethyl ester prodrug of Ertapenem has shown promising results in animal studies, with over 31% total oral absorption in dogs when administered intraduodenally. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies for Modified Ertapenem Analogues

The development of ertapenem and its analogues has been guided by extensive structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence antibacterial efficacy, stability, and spectrum. journalcsij.com The carbapenem scaffold itself is a critical starting point, with key modifications at various positions determining the unique properties of each derivative. journalcsij.com

A fundamental component of the carbapenem core is the trans-α-1-hydroxyethyl substituent at the C6 position, which confers significant resistance against many β-lactamase enzymes. mdpi.com Another crucial modification, seen in ertapenem and meropenem (B701), is the introduction of a 1β-methyl group. researchgate.netresearchgate.net This small alkyl group provides enhanced stability against degradation by the human renal enzyme dehydropeptidase-I (DHP-I), a major metabolic pathway for earlier carbapenems like imipenem (B608078). researchgate.netresearchgate.net This stability allows ertapenem to be administered without a DHP-I inhibitor like cilastatin. journalcsij.comresearchgate.net

The side chains, particularly at the C2 position, play a pivotal role in defining the antibacterial spectrum and potency. In ertapenem, the C2 side chain consists of a pyrrolidine ring linked to a benzoic acid moiety. hmdb.ca This entire group is attached to the carbapenem core via a thioether linkage. The pyrrolidine side chain is known to increase activity against Gram-negative bacteria, contributing to a broader antibiotic spectrum. rsc.org The anionic benzoic acid portion of this side chain is a key differentiator from other carbapenems like meropenem and is responsible for ertapenem's high degree of plasma protein binding. researchgate.netresearchgate.net This extensive protein binding slows the drug's elimination from the body, resulting in a longer half-life that permits once-daily dosing. researchgate.netresearchgate.net

SAR studies have shown that the nature of the C2 side chain significantly impacts the drug's interaction with bacterial penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. asm.org For instance, research on Enterococcus faecium PBP5 demonstrated that different β-lactam side chains lead to varying affinities for the enzyme's active site, with the rate of acyl-enzyme formation being a critical determinant of efficacy. asm.org Studies comparing different carbapenems against Mycobacterium tuberculosis L,D-transpeptidases (LDTs) revealed that imipenem inactivated these enzymes more rapidly than ertapenem, which in turn was more efficient than meropenem, indicating that modifications to the side chain could be optimized to enhance antimycobacterial activity. acs.org The size and chemical nature of substituents at the C2 position also have a significant impact on the absorption and hydrolysis of prodrugs designed for oral delivery. nih.gov

Exploration of Modified Side Chains for Enhanced Properties

The exploration of modified side chains for ertapenem has been a key strategy to overcome its limitations, such as poor oral bioavailability and the emergence of resistance. nih.gov Due to its high polarity, ertapenem cannot be administered orally, which has prompted extensive research into prodrug strategies. nih.govacs.org A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent compound through metabolic processes.

One major approach involves the esterification of ertapenem's two carboxylic acid groups to create more lipophilic derivatives that can be absorbed more readily from the gastrointestinal tract. researchgate.netnih.gov Researchers have synthesized and evaluated a diverse library of over 57 ertapenem prodrugs, including various esters (alkyl, methylenedioxy, carbonate, carbamate) and macrocyclic lactones linking the two carboxyl groups. nih.gov

The synthesis of these prodrugs typically involves protecting the basic amine on the pyrrolidine side chain, often with an allyloxycarbonyl (Alloc) group. nih.gov The protected ertapenem can then be reacted with various alkylating agents to form the desired esters. nih.govresearchgate.net For example, the synthesis of a diethyl ester prodrug involves reacting the protected ertapenem salt with an ethylating agent. nih.gov Another approach created macrocyclic lactones by reacting the protected ertapenem with dihalides like 1,3-diiodopropane. nih.govresearchgate.net

The in vitro and in vivo evaluation of these prodrugs has yielded mixed results. Many were found to be unstable in rat plasma but stable in human plasma. nih.gov The diethyl ester prodrug demonstrated the most promising results in animal models, showing a total absorption of over 30% after intraduodenal dosing in dogs. nih.govnih.gov However, a significant challenge with this analogue was its slow rate of hydrolysis back to the active ertapenem, leading to high circulating levels of inactive monoester metabolites. nih.govnih.gov This highlights the delicate balance required for a successful prodrug: it must be stable enough for absorption but labile enough to release the active drug efficiently in the body.

The table below summarizes the characteristics of several synthesized ertapenem prodrugs.

| Prodrug Derivative | Synthetic Strategy | Key Findings | Reference |

| Bis-pivaloxymethyl (POM) ester | Esterification of carboxylic acids | Rapid hydrolysis in rat plasma. | nih.gov |

| Bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester | Esterification of carboxylic acids | Rapid hydrolysis in rat, human, dog, and monkey plasma. | nih.govacs.org |

| Diethyl ester | Esterification of carboxylic acids | Showed >31% total absorption in dogs but slow hydrolysis to active ertapenem. | nih.govnih.gov |

| Propyl-bis-lactone | Macrocyclization linking the two carboxyl groups | Synthesized via reaction with 1,3-diiodopropane. | nih.gov |

Beyond prodrugs, modifications to the C2 side chain have also been explored to combat evolving bacterial resistance mechanisms. The evolution of IMP-type metallo-β-lactamases, for example, has been shown to be driven by the use of specific carbapenems like ertapenem. asm.org This suggests that modifying the C2 side chain could alter the drug's susceptibility to these resistance enzymes and that a deeper understanding of these interactions could inform the design of novel carbapenems that can evade such resistance. asm.org

Pharmacokinetic and Pharmacodynamic Modeling of Ertapenem Non Clinical and Theoretical Approaches

Population Pharmacokinetic (PK) Modeling of Ertapenem (B1671056)

Population PK modeling is a statistical method used to characterize the concentration-time profiles of a drug in a population and identify sources of variability.

Ertapenem's pharmacokinetics are often best described by multi-compartment models. Two and three-compartment models have been successfully used to characterize its distribution and elimination. asm.orgnih.govresearchgate.net These models divide the body into a central compartment (representing blood and highly perfused organs) and one or two peripheral compartments (representing less perfused tissues). asm.orgresearchgate.net

Key pharmacokinetic parameters estimated from these models include:

Clearance (CL): This represents the volume of plasma cleared of the drug per unit of time. Studies have reported a range of clearance values, influenced by factors such as renal function and body weight. nih.govacademicjournals.org

Volume of the Central Compartment (Vc): This parameter reflects the initial distribution volume of the drug. nih.govresearchgate.net

Inter-compartmental Clearance (Q): This describes the rate of drug transfer between the central and peripheral compartments.

Volume of the Peripheral Compartment(s) (Vp): This represents the volume of the tissue compartments. academicjournals.org

One study using a three-compartment model identified total body weight as a covariate for clearance and body surface area (BSA) for the central volume of distribution. nih.gov Another analysis in septic patients using a two-compartment model found a central volume of distribution of 49 L and a peripheral volume of 91.90 L, with a total clearance of 15.40 L/h. academicjournals.org

| Parameter | Value | Model Type | Source |

|---|---|---|---|

| Clearance (CL) | 1.79 * (weight/95.90)^0.278 L/h | Three-compartment | nih.gov |

| Central Volume (Vc) | 4.76 * (BSA/2.06)^1.86 L | Three-compartment | nih.gov |

| Clearance (CL) | 1.89 ± 0.19 L/hr | Two-compartment | researchgate.net |

| Central Volume (Vc) | 5.04 ± 0.56 L | Two-compartment | researchgate.net |

| Total Clearance | 15.40 L/h | Two-compartment | academicjournals.org |

| Central Volume of Distribution | 49 L | Two-compartment | academicjournals.org |

| Peripheral Volume of Distribution | 91.90 L | Two-compartment | academicjournals.org |

Covariate analysis aims to explain the inter-individual variability in pharmacokinetic parameters. For ertapenem, several factors have been identified as significant covariates. Total body weight and body surface area have been shown to influence clearance and central volume of distribution, respectively. nih.govasm.orgresearchgate.net In patients with varying body sizes, a linear three-compartment model demonstrated that total body weight was a covariate on clearance, while body surface area was a covariate on the central volume. nih.gov

Renal function, often measured by creatinine (B1669602) clearance, is another critical covariate, as ertapenem is primarily eliminated by the kidneys. oup.comoup.com Studies have incorporated creatinine clearance into population PK models to better predict ertapenem clearance. oup.com

Pharmacodynamic (PD) Target Attainment Simulations with Ertapenem

Pharmacodynamic modeling connects drug concentration to its antibacterial effect. For beta-lactam antibiotics like ertapenem, the primary PD index is the duration of time the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen.

The percentage of the dosing interval that the free drug concentration exceeds the MIC (%fT>MIC) is the most predictive pharmacodynamic index for the efficacy of carbapenems, including ertapenem. asm.orgacademicjournals.orgacademicjournals.org Different %fT>MIC targets are associated with varying degrees of bacterial killing. For instance, non-clinical studies in murine thigh infection models have suggested that a %fT>MIC of approximately 20% is required for a bacteriostatic (inhibiting bacterial growth) effect, while a target of 33-40% is associated with near-maximal bacterial killing. asm.orgresearchgate.net

Monte Carlo simulation is a computational technique used to predict the probability of achieving a desired pharmacodynamic target in a population. asm.orgoup.com This method involves running thousands of simulations using the population PK model, incorporating the variability in PK parameters and different MIC values for target pathogens. asm.orgoup.com The output is the probability of target attainment (PTA), which is the likelihood that a specific dosing regimen will achieve the desired %fT>MIC against a given MIC. oup.comuu.nl These simulations are invaluable for evaluating different dosing strategies and establishing clinical breakpoints. asm.orgnih.gov

The neutropenic murine thigh infection model is a standard non-clinical model used to evaluate the in vivo efficacy of antibiotics. asm.orgresearchgate.netasm.org In this model, mice are rendered neutropenic (have low white blood cell counts) to isolate the effect of the antibiotic. asm.orgnih.gov They are then infected in the thigh muscle with a specific bacterial strain. asm.orgnih.gov

Theoretical Considerations of Ertapenem Tissue Penetration and Distribution

Modeling of Free Drug Concentrations in Biological Compartments

Population pharmacokinetic modeling combined with microdialysis has been used to assess unbound ertapenem concentrations in the interstitial fluid of subcutaneous tissue and peritoneal fluid in morbidly obese patients. asm.org These models revealed that tissue penetration was rapid, with equilibration half-lives of less than 15 minutes. asm.org Such models are crucial for performing simulations to predict the probability of target attainment (PTA) in different compartments, helping to understand efficacy at the site of infection. asm.orgkarger.com For instance, Monte Carlo simulations based on population PK models can estimate the likelihood of achieving a specific pharmacodynamic target, such as the percentage of time the free drug concentration remains above the MIC (fT>MIC). karger.com

Peritoneal Cavity and Specific Tissue Penetration Ratios (e.g., bone, synovial tissue)

The ability of ertapenem to penetrate specific tissues determines its utility for treating infections in those locations. Modeling and direct measurement studies have quantified its distribution into several key tissues.

Peritoneal Cavity: In patients on continuous ambulatory peritoneal dialysis (CAPD), population pharmacokinetic modeling revealed substantial penetration of ertapenem into the peritoneal cavity. nih.govnih.gov The median penetration ratio, calculated as the area under the concentration-time curve (AUC) in the peritoneal cavity divided by the AUC in serum, was 0.801. nih.govnih.gov In morbidly obese patients undergoing surgery, the average unbound drug exposure in peritoneal fluid was 75.4% of the unbound exposure in plasma. asm.org

Bone and Synovial Tissue: Ertapenem demonstrates moderate penetration into bone and higher penetration into synovial tissue. oup.comoup.com In patients undergoing total hip replacement, the median tissue-to-serum penetration ratios were found to be 0.19 for cancellous bone, 0.13 for cortical bone, and 0.41 for synovial tissue. oup.comnih.govresearchgate.net Despite the moderate bone penetration of 10% to 20%, the concentrations achieved were often sufficient to exceed the MIC90 for common pathogens. oup.comoup.com However, in obese patients with osteoarticular infections, the bone-to-plasma ratio was lower, at approximately 0.025, and simulations showed a low probability of target attainment in bone for pathogens with MICs of 0.25 mg/L or higher. researchgate.net

Other Tissues: Studies using suction-induced skin blisters as a model for skin tissue interstitial fluid showed good penetration, with the blister fluid-to-plasma AUC ratio being 61%. nih.gov In uninfected colorectal tissue, the highest measured concentration was 6.4 ± 2.3 mg/kg. karger.comnih.gov Microdialysis studies in healthy volunteers measured unbound ertapenem concentrations in the interstitial fluid of skeletal muscle and subcutaneous adipose tissue, finding that peak concentrations were significantly lower than in plasma, which is consistent with the drug's high protein binding. oup.com

| Tissue | Penetration Ratio (Tissue/Serum or Plasma) | Study Population | Reference |

| Peritoneal Cavity | 0.801 (Median AUC Peritoneal / AUC Serum) | Patients on CAPD | nih.govnih.gov |

| Peritoneal Fluid | 0.754 (Unbound AUC Tissue / Unbound AUC Plasma) | Morbidly obese patients | asm.org |

| Cancellous Bone | 0.19 (Median) | Patients undergoing hip replacement | oup.comnih.govresearchgate.net |

| Cortical Bone | 0.13 (Median) | Patients undergoing hip replacement | oup.comnih.govresearchgate.net |

| Synovial Tissue | 0.41 (Median) | Patients undergoing hip replacement | oup.comnih.govresearchgate.net |

| Bone | 0.025 | Obese patients with osteoarticular infections | researchgate.net |

| Skin Blister Fluid | 0.61 (AUC Blister / AUC Plasma) | Healthy volunteers | nih.gov |

| Subcutaneous Tissue | 0.507 (Unbound AUC Tissue / Unbound AUC Plasma) | Morbidly obese patients | asm.org |

Modeling of Ertapenem Elimination Pathways and Renal Excretion

Ertapenem is primarily eliminated by the kidneys. merck.ca Following intravenous administration, approximately 80% of the dose is recovered in the urine, with another 10% found in feces. drugbank.comwikipedia.org The drug is eliminated through two main renal mechanisms: glomerular filtration and tubular secretion. merck.cadrugbank.com

A significant portion of the drug excreted in the urine is in the form of metabolites. The major metabolite is an inactive, ring-opened derivative formed by the hydrolysis of the beta-lactam ring, a reaction mediated by the enzyme dehydropeptidase-I (DHP-I), which is predominantly located in the kidneys. drugbank.com Of the 80% of the dose recovered in urine, about 38% is unchanged ertapenem and 37% is the inactive ring-opened metabolite. drugbank.comwikipedia.org The remaining portion of plasma clearance is attributed to the formation of this metabolite which is then excreted in the urine. asm.org

Population pharmacokinetic models have been developed to characterize the concentration-time profiles of ertapenem in both serum and urine. oup.comnih.gov These models, often two-compartment models with linear elimination, can satisfactorily capture the drug's disposition. oup.comoup.com In outpatients with complicated urinary tract infections, a population PK model showed a mean elimination half-life of 6.1 hours and demonstrated that high urinary concentrations (>128 mg/L) could be achieved for a significant portion of the dosing interval. oup.comnih.gov PBPK models have also been designed to incorporate multiple elimination pathways, including enzymatic metabolism, passive glomerular filtration, and active renal tubular secretion. mdpi.com

Influence of Renal Function on Pharmacokinetic Parameters (modeling perspectives)

Given that ertapenem is predominantly cleared by the kidneys, renal function is a major determinant of its pharmacokinetic profile. oup.com Modeling studies have consistently shown that ertapenem clearance decreases as renal function, measured by creatinine clearance (CLcr), declines. oup.comoup.com

A population pharmacokinetic model developed from data in healthy volunteers and patients with varying degrees of renal failure demonstrated a roughly linear relationship between the total clearance of ertapenem and creatinine clearance. oup.com The impact of renal insufficiency was modestly greater on the exposure (AUC) of the unbound drug compared to the total drug. oup.com

Physiologically-based pharmacokinetic (PBPK) modeling has been used to simulate ertapenem's disposition in populations with renal impairment, including pediatric patients. mdpi.comnih.gov One such study validated a PBPK model in adults with renal impairment and then scaled it to predict exposure in children. nih.gov The model predicted that compared to healthy children, the AUC in pediatric patients would be 1.84-fold higher in moderate renal impairment and 3.52-fold higher in end-stage renal disease. nih.gov

Other population PK models have formally identified creatinine clearance as a significant covariate influencing ertapenem's plasma clearance. oup.comasm.org A linear function was used to describe the relationship between ertapenem clearance and creatinine clearance, allowing for simulations of drug exposure across different levels of renal function. asm.org These modeling approaches are critical for informing potential dosage adjustments in patients with impaired renal function to ensure appropriate drug exposure. oup.comoup.comnih.gov

Molecular Interactions Affecting Ertapenem Pharmacokinetics (e.g., protein binding)

A defining pharmacokinetic characteristic of ertapenem is its extensive and concentration-dependent binding to human plasma proteins, primarily albumin. drugbank.com This interaction significantly influences its distribution and elimination, contributing to its relatively long half-life of approximately 4 hours compared to other carbapenems, which are less protein-bound. oup.com

The binding of ertapenem is saturable, meaning the percentage of bound drug decreases as plasma concentrations increase. drugbank.comoup.com At lower plasma concentrations (<50-100 mcg/mL), ertapenem is approximately 95% bound. drugbank.comasm.orgnih.govresearchgate.net As the concentration rises, the unbound fraction increases. For example, the bound percentage drops to about 92% at a concentration of 150 mcg/mL and to 85% at 300 mcg/mL. drugbank.comasm.orgresearchgate.net This nonlinear binding results in a less than dose-proportional increase in the total drug exposure (AUC), while the exposure of the pharmacologically active unbound drug remains nearly dose-proportional. nih.govresearchgate.net

| Total Ertapenem Plasma Concentration | Percentage Bound | Percentage Unbound | Reference |

| < 50 µg/mL | ~95% | ~5% | asm.orgnih.govresearchgate.net |

| < 100 µg/mL | ~95% | ~5% | drugbank.com |

| 150 µg/mL | ~92% | ~8% | asm.orgnih.govresearchgate.net |

| ~280 µg/mL | ~85% | ~15% | nih.gov |

| 300 µg/mL | ~85% | ~15% | drugbank.com |

Analytical Chemistry Methodologies for Ertapenem Disodium

Chromatographic Techniques for Ertapenem (B1671056) Quantification and Impurity Profiling

Chromatography is the cornerstone of Ertapenem analysis, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Ertapenem. researchgate.netnih.gov Method development focuses on achieving a balance between resolution, speed, and sensitivity. A common approach involves reversed-phase HPLC, often utilizing a C18 or a phenyl column. oup.comresearchgate.net

A key challenge in developing HPLC methods for Ertapenem is its inherent instability. oup.com The mobile phase composition is a critical parameter, with researchers often employing a gradient elution system. For instance, a method might use a mobile phase consisting of an aqueous sodium phosphate (B84403) buffer and acetonitrile (B52724), with the pH carefully controlled to ensure the stability of Ertapenem during analysis. oup.com Another method utilized a mobile phase of acetonitrile and water (60:40 v/v) with the pH adjusted to 2.9 using orthophosphoric acid. researchgate.net The detection wavelength is typically set around 298 nm or 300 nm. researchgate.netresearchgate.net

Validation of these HPLC methods is performed in accordance with guidelines from the International Conference on Harmonisation (ICH) to ensure they are suitable for their intended purpose. oup.comrroij.com This involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). oup.com Specificity is demonstrated by the method's ability to resolve Ertapenem from its process-related impurities and degradation products formed under stress conditions like heat, light, acid, base, and oxidation. oup.comresearchgate.net

The following table summarizes the chromatographic conditions of a validated HPLC method for Ertapenem analysis:

| Parameter | Condition |

| Column | Inertsil phenyl |

| Mobile Phase | Gradient elution with aqueous sodium phosphate buffer (pH 8) and acetonitrile |

| Detection | UV at 298 nm or 300 nm |

| Temperature | Ambient |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of Ertapenem, particularly in biological matrices like human plasma and serum. researchgate.netnih.govwalshmedicalmedia.com This technique is invaluable for pharmacokinetic studies. researchgate.netnih.gov

LC-MS/MS methods for Ertapenem typically involve a simple sample preparation step, such as protein precipitation with methanol, followed by analysis using multiple reaction monitoring (MRM) mode. researchgate.netwalshmedicalmedia.com This allows for the selective detection of Ertapenem with minimal interference from the biological matrix. researchgate.net The use of a deuterated internal standard, such as deuterated Ertapenem, can improve the accuracy and precision of the method by correcting for variations in extraction, injection, and ionization. nih.govnih.gov

Several LC-MS/MS methods have been developed and validated, demonstrating excellent linearity over a clinically relevant concentration range. nih.govwalshmedicalmedia.com For example, one method showed linearity from 0.1 to 125 mg/L in human plasma. nih.govnih.gov These methods are validated according to FDA guidelines and have been successfully applied to pharmacokinetic studies. researchgate.netnih.gov

The table below outlines key parameters of a validated LC-MS/MS method for Ertapenem quantification:

| Parameter | Condition |

| Sample Matrix | Human Plasma, Serum |

| Sample Preparation | Protein precipitation with methanol |

| Internal Standard | Deuterated Ertapenem |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.1 to 125 mg/L |

A mass spectrometer compatible, reverse-phase HPLC method has also been developed to resolve twenty-six impurities and degradation products in Ertapenem. researchgate.net This method utilized an X-Terra RP18 column and gradient elution with a mobile phase pH of 8. researchgate.net

Other Chromatographic Approaches

Besides HPLC and LC-MS/MS, other chromatographic techniques have been explored for the analysis of Ertapenem.

Thin-Layer Chromatography (TLC): A TLC-densitometric method has been described for the determination of Ertapenem in the presence of its degradation products without prior separation. researchgate.net This method employed a mobile phase of n-butanol:acetone:water (4:3:3 v/v/v). researchgate.nettandfonline.com High-performance thin-layer chromatography (HPTLC) offers advantages such as short analysis time and low solvent consumption. rsc.org

Micellar Electrokinetic Capillary Chromatography (MEKC): A MEKC method was developed to determine Ertapenem and its impurities. researchgate.netscribd.com This technique used a buffer of 60 mM sodium dihydrogen phosphate and 20 mM boric acid at pH 6.0, with UV detection at 214 nm. researchgate.nettandfonline.comscribd.com

Spectroscopic and Electrochemical Detection Methods for Ertapenem

While chromatographic methods are predominant, spectroscopic and electrochemical techniques also play a role in the analysis of Ertapenem.

UV-Visible Spectrophotometry: Simple and cost-effective spectrophotometric methods have been developed for the determination of Ertapenem in bulk and pharmaceutical formulations. researchgate.net One method is based on the reaction of Ertapenem with p-dimethylaminobenzaldehyde (PDAB) to form a colored chromogen that can be measured at a specific wavelength. researchgate.net

Infrared Spectroscopy: A Fourier-Transform Infrared (FTIR) spectroscopy method has been developed for quantifying Ertapenem sodium. gavinpublishers.com This eco-friendly method involves analyzing the absorbance band of one of the carbonyl groups in the molecule in potassium bromide pellets. gavinpublishers.com

Electrochemical Sensing: An electrochemical method using a pencil graphite (B72142) electrode modified with poly (bromocresol green) has been developed for the selective determination of Ertapenem. nih.gov This square wave voltammetric method showed good linearity over a concentration range of 0.3 to 75.0 μM. nih.gov Another approach utilized a zinc oxide nanoparticles/multi-walled carbon nanotube modified carbon paste electrode for Ertapenem detection. researchgate.net

Method Validation Parameters and Quality Control for Ertapenem Assays

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results obtained for Ertapenem assays.

Linearity, Precision, and Accuracy Assessments

Linearity: Analytical methods for Ertapenem are validated to demonstrate a linear relationship between the concentration of the analyte and the instrumental response. For HPLC methods, linearity is typically evaluated over a range of 2-10 μg/ml or from 10-150% of the target concentration. oup.comresearchgate.net LC-MS/MS methods have shown linearity over wider ranges, such as 1-100 µg/mL in human plasma and 0.1 to 125 mg/L. researchgate.netnih.gov A turbidimetric bioassay demonstrated linearity in the concentration range of 12.80 to 20.00 μg/mL. rroij.com

Precision: Precision is assessed by determining the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For Ertapenem assays, both intra-day (repeatability) and inter-day (intermediate precision) are evaluated. For an HPLC method, the intra- and inter-day precision was found to be lower than 8.9% and 7.2% CV in plasma and urine, respectively. researchgate.net An LC-MS/MS method reported within-run CVs from 2.7% to 11.8% and between-run CVs from 0% to 8.4%. nih.govnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a known amount of Ertapenem into a blank matrix. For an HPLC method, accuracy was between 97.2% and 106.2% in plasma and 97.9% and 111.6% in urine. researchgate.net An LC-MS/MS method demonstrated an accuracy ranging from -2.4% to 10.3%. nih.govnih.gov Another study reported recovery of Ertapenem from a pharmaceutical dosage form to be between 99.97% and 103.7%. researchgate.net

The table below summarizes the validation parameters for a representative Ertapenem assay:

| Parameter | Plasma | Urine |

| Linearity (r²) | 0.9996 | 0.9992 |

| Intra-day Precision (CV) | < 8.9% | < 7.2% |

| Inter-day Precision (CV) | < 8.9% | < 7.2% |

| Accuracy | 97.2% - 106.2% | 97.9% - 111.6% |

Limits of Detection and Quantification

The sensitivity of analytical methods for ertapenem is defined by the limits of detection (LOD) and quantification (LOQ). These parameters are crucial for determining the lowest concentration of the drug that can be reliably detected and accurately quantified, respectively. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been validated for this purpose. nih.govjaper.inijpsjournal.com

For instance, a simple and rapid HPLC method with UV detection demonstrated a limit of quantification of 0.24 mg/L for unbound ertapenem in human plasma, a concentration range relevant for clinical monitoring. japer.in Another study employing a robust LC-MS/MS method established a lower limit of quantification (LLOQ) at 0.1 mg/L in human plasma, showcasing the high sensitivity of mass spectrometry-based methods. nih.gov The development of such sensitive methods is essential for pharmacokinetic studies and therapeutic drug monitoring. nih.govjaper.in

The table below summarizes the limits of detection and quantification for ertapenem using different analytical methods as reported in the literature.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-UV | Human Plasma (unbound) | Not Reported | 0.24 mg/L | japer.in |

| LC-MS/MS | Human Plasma | Not Reported | 0.1 mg/L | nih.gov |

| HPLC | Pharmaceutical Formulations | 0.008 µg/mL | Not Reported | researchgate.net |

Stability-Indicating Methods for Ertapenem Analysis

Stability-indicating methods are crucial for assessing the chemical stability of a drug substance by being able to separate the drug from its degradation products. researchgate.netoup.com The chemical structure of carbapenems, including ertapenem, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring, which is essential for its antibacterial activity. mdpi.com

Identification and Characterization of Ertapenem Degradation Products

The primary degradation pathway for ertapenem involves the opening of the β-lactam ring. researchgate.netoup.com This open-ring structure is a major degradation product and is also considered a metabolite. researchgate.net Researchers have isolated and characterized this degradant, often through acid-degradation studies. researchgate.netoup.com

In addition to the open-ring degradant, other degradation products have been identified under various stress conditions. Forced degradation studies have revealed the formation of several impurities. unipv.it For example, under basic conditions, the primary impurity observed is the ring-opened product. unipv.it Oxidative stress can lead to the formation of different impurities, including Dimer II. unipv.it Furthermore, irradiation of ertapenem with a high dose of electron beam radiation resulted in two novel degradation products that are structurally different from those formed during hydrolysis and thermolysis. mdpi.com The identification of these products is often accomplished using techniques like HPLC-MS/MS, which provides accurate mass and fragmentation data to elucidate their structures. mdpi.com

A study using MALDI-TOF MS identified a hydrolyzed decarboxylated product of ertapenem. researchgate.net Dimeric degradation products of ertapenem have also been prepared, isolated, and characterized. nih.gov

Stress Testing under Various Conditions

Stress testing, or forced degradation, is a critical component in the development of stability-indicating methods. It involves subjecting the drug to conditions more severe than accelerated storage to generate degradation products and demonstrate the method's ability to separate them from the intact drug. unipv.it

Ertapenem has been subjected to a variety of stress conditions, including:

Acid and Base Hydrolysis: Treatment with 0.1 N HCl for 5 minutes and 0.1 N NaOH for 2 minutes led to the formation of the ring-opened impurity. unipv.it

Oxidative Degradation: Exposure to 30% hydrogen peroxide resulted in the formation of several impurities, including Dimer II. unipv.it

Thermal Degradation: The stability of ertapenem is significantly affected by temperature. An increase in temperature from 20°C to 40°C increased the degradation rate more than sevenfold. nih.gov

Light Exposure (Photolysis): Forced degradation studies typically include exposure to light to assess photostability. unipv.it

Radiation Sterilization: The effects of ionizing radiation on solid-state ertapenem have been studied. While a 25 kGy dose did not cause significant changes, a 400 kGy dose led to a loss of content and the formation of two new degradation products. mdpi.com

Application in Research Matrices

The validated analytical methods for ertapenem have been applied to various research matrices beyond standard pharmaceutical formulations. These applications are essential for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. nih.govnih.govresearchgate.net

High-performance liquid chromatography (HPLC) is the most frequently used method for analyzing ertapenem in biological fluids. nih.govresearchgate.net It has been successfully used for the determination of ertapenem in human plasma and serum, which is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring in specific patient populations. nih.govjaper.in For instance, an LC-MS/MS method was developed and validated for the analysis of ertapenem in human plasma to support pharmacokinetic and clinical studies. nih.gov

The analysis of antibiotics in environmental samples is an area of growing interest due to concerns about the development of antibiotic resistance. Liquid chromatography is a valuable tool for determining the presence of antibiotics, including ertapenem, in environmental matrices. researchgate.net Furthermore, specialized culture media, such as SUPERCARBA®, which contains ertapenem, have been developed for the screening of carbapenemase-producing bacteria in clinical and environmental samples. elsevier.es

Environmental Fate and Microbial Ecology Impact of Ertapenem Disodium

Degradation Pathways of Ertapenem (B1671056) in Environmental Compartments

The persistence of ertapenem in the environment is largely dictated by its susceptibility to various degradation processes. Like other β-lactam antibiotics, the core of its antibacterial activity and its primary point of instability is the β-lactam ring. researchgate.netkhanacademy.org Its degradation can occur through both non-living (abiotic) and living (biotic) mechanisms.

Abiotic degradation of ertapenem is primarily driven by chemical and physical factors in the environment, with hydrolysis being the principal mechanism. researchgate.net The chemical structure of carbapenems makes them particularly susceptible to degradation in aqueous solutions. researchgate.net

Hydrolysis and pH: The stability of ertapenem is highly dependent on pH. The degradation kinetics in aqueous solutions show that the process is catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). nih.govresearchgate.net Studies have demonstrated that ertapenem degrades under both acidic (pH below 5.0) and basic (pH above 7.5) conditions, with degradation being significantly faster in basic environments. researchgate.netresearchgate.netunipv.it The primary reaction is the hydrolysis of the strained β-lactam ring, which results in the formation of an inactive, ring-opened product. unipv.itnih.gov Between pH 5.0 and 7.5, a pH-independent or spontaneous water-catalyzed hydrolysis occurs. researchgate.net Buffer species present in the water, such as acetates and phosphates, can also significantly catalyze and accelerate ertapenem degradation. nih.govresearchgate.net

Thermal and Photolytic Degradation: Ertapenem is sensitive to temperature. Forced degradation studies show significant breakdown when exposed to heat (e.g., 80°C). researchgate.net Exposure to light, particularly UV light, can also induce degradation, although it is generally more stable under photolytic stress compared to basic or oxidative conditions. researchgate.netresearchgate.netoup.com

Oxidation: The compound is susceptible to oxidative stress. Significant degradation occurs when ertapenem is exposed to oxidizing agents like hydrogen peroxide. researchgate.netoup.com

These abiotic processes are crucial in determining the initial breakdown of ertapenem upon its entry into environmental compartments like surface water.

Table 1: Abiotic Degradation of Ertapenem under Various Stress Conditions This table is interactive. Users can sort columns to compare conditions.

| Stress Condition | Duration | Temperature | Degradation (%) | Reference |

|---|---|---|---|---|

| Acid (0.1 N HCl) | 60 min | 80°C | 4.8% | researchgate.net |

| Base (0.1 N NaOH) | 60 min | 80°C | 88.45% | researchgate.net |

| Oxidation (3% H₂O₂) | 60 min | Not Specified | 21.2% | researchgate.net |

| Thermal | 48 hrs | 80°C | 6.9% | researchgate.net |

| UV Light | 48 hrs | Not Specified | 10.3% | researchgate.net |

The primary mechanism for the biotic transformation of ertapenem in the environment involves enzymatic hydrolysis by microorganisms.

Enzymatic Hydrolysis: In clinical settings, the main metabolite of ertapenem is a pharmacologically inactive, ring-opened derivative formed through the hydrolysis of the β-lactam ring by the human renal enzyme dehydropeptidase-I (DHP-I). nih.gov In the environment, a parallel process occurs, driven by bacterial enzymes known as β-lactamases. nih.gov Ertapenem is stable against many common β-lactamases but is susceptible to hydrolysis by specific types, particularly metallo-β-lactamases (MBLs) and other carbapenemases. nih.govoup.com These enzymes are produced by a wide range of environmental bacteria. nih.gov Following the enzymatic opening of the β-lactam ring, the resulting product can exist in different isomeric forms. researchgate.net

Environmental Reservoirs of Degrading Microbes: Soil and aquatic environments are significant reservoirs of bacteria that harbor carbapenem-hydrolyzing β-lactamases. nih.govasm.org Studies have identified carbapenem-resistant bacteria in various soil types, including agricultural and urban soils, as well as in coastal marine environments. asm.orgresearchgate.netelsevierpure.com These microbial communities possess the genetic and metabolic capability to degrade ertapenem, transforming the active antibiotic into inactive byproducts. This microbial metabolism is a critical pathway for the natural attenuation of ertapenem in the environment. nih.govresearchgate.net

Presence and Persistence of Ertapenem in Environmental Samples

Despite its susceptibility to degradation, the continuous introduction of ertapenem into the environment can lead to its detection in various environmental matrices. The development of sensitive analytical methods has enabled the quantification of ertapenem at very low concentrations. researchgate.netnih.gov

A simple and sensitive method using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) has been developed and validated for the determination of ertapenem in environmental materials from dairy farms, including lagoon water. researchgate.netresearchgate.net This methodology is crucial for monitoring the presence of antibiotic residues in agricultural settings. In one study analyzing samples from four dairy farms, ertapenem was detected in one of the bedding soil samples, demonstrating its presence in the farm environment. researchgate.net The limit of quantification (LOQ) for ertapenem in lagoon water was established, showcasing the ability to detect trace amounts of the compound. researchgate.net

The same validated HPLC-MS/MS method has been applied to quantify ertapenem in solid environmental matrices such as bedding soil and silage, which are common on dairy farms. researchgate.net The method demonstrated high recovery rates and precision, making it suitable for monitoring ertapenem residues in these materials. One study utilizing this method found ertapenem in a bedding soil sample at a concentration of 68 µg/kg. researchgate.net The ability to quantify these residues is important for assessing the potential for antibiotic exposure to livestock and the subsequent dissemination of resistance. researchgate.net

Table 2: Quantification Limits and Recovery of Ertapenem in Environmental Samples This table is interactive. Users can sort columns to compare matrices.

| Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|

| Lagoon Water | 20 ng/mL | >80% | researchgate.net |

| Bedding Soil | 20 ng/mL | >80% | researchgate.net |

| Silage | 20 ng/mL | >80% | researchgate.net |

Influence of Ertapenem on Non-Target Microbial Communities and Microbiomes

The introduction of a potent, broad-spectrum antibiotic like ertapenem into the environment can have significant consequences for non-target microbial communities. researchgate.netnih.gov These communities are essential for numerous ecological processes, and their disruption can alter ecosystem functions. researchgate.netmdpi.com

The presence of antibiotics in soil and water can alter the structure of the native microbial community, potentially leading to a decrease in microbial biomass and diversity. researchgate.netnih.gov This disruption can affect crucial ecological functions driven by microbes, such as nutrient cycling. nih.gov

A primary concern is the selective pressure that ertapenem exerts on environmental bacteria. This pressure can suppress the growth of susceptible native microorganisms while favoring the proliferation of bacteria that are intrinsically resistant or have acquired resistance genes. researchgate.net Since soil and water are natural reservoirs for carbapenem-resistance genes, the presence of ertapenem can contribute to the selection and enrichment of carbapenem-resistant bacteria (CRB) and carbapenemase-producing bacteria. nih.govresearchgate.nettandfonline.com The widespread presence of CRB in environments like agricultural soils highlights the potential for environmental contamination to act as a source for the dissemination of clinically relevant antibiotic resistance. researchgate.netelsevierpure.com

Alterations in Commensal Intestinal Microflora Composition (Ecological Perspectives)

Ertapenem administration can significantly disrupt the delicate ecological balance of the human intestinal microflora. This disturbance can lead to a variety of ecological shifts, including changes in the abundance of different bacterial populations and the potential for overgrowth of opportunistic organisms.

Studies have demonstrated that ertapenem has a marked impact on the composition of the gut microbiota. Research in healthy volunteers has shown that the administration of ertapenem leads to a significant decrease in the populations of several key commensal bacteria. For instance, a notable reduction in the numbers of Escherichia coli, the Bacteroides fragilis group, and bifidobacteria has been observed. nih.govnih.gov Concurrently, there is often a significant increase in the population of enterococci. nih.govnih.gov Furthermore, an overgrowth of yeasts can occur following ertapenem therapy. nih.govnih.gov These alterations highlight the profound effect of ertapenem on the gut ecosystem. In most cases, the intestinal microflora tends to return to its normal state within 21 to 35 days after the cessation of treatment. nih.gov

Interestingly, while all carbapenems can alter the gut microbiota, the impact of ertapenem may differ from that of other drugs in its class, such as meropenem (B701) and imipenem (B608078). One study suggested that ertapenem, due to its relatively narrower spectrum of activity, may cause fewer disturbances to the gut microbiota and have a lesser impact on colonization resistance against carbapenem-resistant Klebsiella pneumoniae compared to meropenem and imipenem. researchgate.net This suggests that from an ecological standpoint, the choice of carbapenem (B1253116) could have varying implications for the resilience of the intestinal microflora.

The following table summarizes the observed changes in intestinal microflora following ertapenem administration, based on available research findings.

| Bacterial Group/Organism | Observed Change in Population | Reference |

| Escherichia coli | Decrease | nih.govnih.gov |

| Bacteroides fragilis group | Significant Decrease | nih.govnih.gov |

| Bifidobacteria | Significant Decrease | nih.govnih.gov |

| Enterococci | Significant Increase | nih.govnih.gov |

| Yeasts | Slight Overgrowth | nih.govnih.gov |

| Lactobacilli | Minor Alterations | nih.gov |

| Clostridia | Minor Alterations | nih.gov |

Impact on Activated Sludge Organisms in Wastewater Treatment

Specific data on the direct impact of ertapenem on the microbial communities within activated sludge in wastewater treatment plants (WWTPs) are limited in the available scientific literature. However, based on the understanding of how beta-lactam antibiotics, in general, behave in such environments, some potential impacts can be inferred. WWTPs are recognized as potential hotspots for the proliferation and dissemination of antibiotic-resistant bacteria and antibiotic resistance genes (ARGs). nih.govmdpi.com

The presence of antibiotics like ertapenem in wastewater, even at sub-inhibitory concentrations, can induce conjugation and recombination events in bacteria, thereby promoting the horizontal gene transfer of ARGs. nih.gov While conventional activated sludge processes can significantly reduce the number of antibiotic-resistant bacteria, they are often not efficient in the complete removal of ARGs. researchgate.net This means that even if the bacteria are killed, the genetic material conferring resistance can persist and be taken up by other bacteria.

Studies on wastewater contaminated with other β-lactam antibiotics have shown that activated sludge processes can be successful in degrading these compounds to a large extent. researchgate.net However, the continuous introduction of these antibiotics can still exert selective pressure on the microbial communities. The presence of carbapenem-resistant Enterobacterales has been detected in hospital effluents, which are a significant source of these bacteria in municipal wastewater. mdpi.com

Contribution of Ertapenem to Environmental Antimicrobial Resistance Dynamics

The use of ertapenem contributes to the complex dynamics of antimicrobial resistance in the environment by exerting selection pressure on bacterial populations and potentially facilitating the spread of resistance genes.

Selection Pressure on Environmental Bacterial Populations

The introduction of ertapenem into clinical use has been associated with the selection of resistant bacterial strains. An increasing trend in ertapenem consumption has been correlated with an increase in the incidence of ertapenem-resistant Escherichia coli and Klebsiella species. nih.gov Furthermore, ertapenem use has been linked to an increased incidence-density of carbapenem-resistant Pseudomonas aeruginosa. nih.gov This indicates that ertapenem can act as a selective agent, favoring the survival and proliferation of bacteria that have mechanisms to resist its effects.

The mechanisms of resistance to ertapenem can be varied. In some cases, resistance is due to the production of carbapenemase enzymes, which inactivate the antibiotic. In other instances, particularly in what is termed "ertapenem-mono-resistance," resistance may be due to other mechanisms such as the production of AmpC beta-lactamases or extended-spectrum beta-lactamases (ESBLs) in combination with mutations that reduce membrane permeability. nih.gov

The following table presents findings from a study correlating increased ertapenem consumption with the incidence of antibiotic-resistant bacteria.

| Resistant Bacterial Species | Correlation with Increased Ertapenem Consumption |

| Ciprofloxacin-resistant/Cephalosporin-resistant E. coli | Increasing incidence-densities |

| Ertapenem-resistant Escherichia coli | Increasing incidence-densities |

| Ertapenem-resistant Klebsiella spp. | Increasing incidence-densities |

| Carbapenem-resistant Pseudomonas aeruginosa | Increasing incidence-density |

Source: Adapted from a study on ertapenem use and its impact on gram-negative resistance. nih.gov

Facilitation of Horizontal Gene Transfer of Resistance Determinants